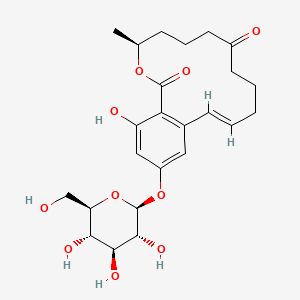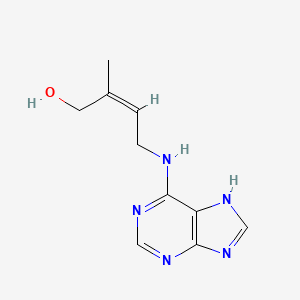
QS-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
QS-4 is a compound known for its potential as a quorum sensing inhibitor. Quorum sensing is a mechanism by which bacteria communicate with each other using signaling molecules. This communication regulates various functions, including virulence, biofilm formation, and antibiotic resistance. This compound has shown promise in disrupting these processes, making it a valuable compound in the fight against bacterial infections.
科学研究应用
QS-4 has a wide range of scientific research applications, including:
Chemistry: this compound is used to study the mechanisms of quorum sensing and to develop new strategies for inhibiting bacterial communication.
Biology: Researchers use this compound to investigate the role of quorum sensing in bacterial virulence and biofilm formation.
Medicine: this compound has potential as a therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: this compound can be used in industrial settings to prevent biofilm formation on surfaces and equipment, improving hygiene and reducing maintenance costs.
作用机制
Target of Action
The primary target of QS-4, a quorum sensing (QS) molecule, is the bacterial population. QS is a mechanism that allows bacteria to monitor their population density and regulate gene expression accordingly . This compound, like other QS molecules, is involved in cell-to-cell communication, enabling bacteria to detect and respond to changes in cell population density .
Mode of Action
This compound interacts with its targets by regulating gene expression based on dynamic environmental cues . It is part of a cellular signaling process that allows individual bacteria within colonies to coordinate and carry out colony-wide functions . This compound, like other QS molecules, is produced and secreted by bacteria, and its concentration in the environment increases as the bacterial population grows .
Biochemical Pathways
This compound affects various biochemical pathways in bacteria. It regulates a series of physiological and biochemical functions, such as biofilm formation, conjugation, competence, bacteriocin production, and pathogenesis . These functions are achieved by bacteria producing, secreting, sensing, and responding to this compound .
Pharmacokinetics
The pharmacokinetics of this compound, like other QS molecules, involves its production, secretion, sensing, and response by bacteria . .
Result of Action
The action of this compound results in coordinated bacterial behavior. It enables bacteria to restrict the expression of specific genes to high cell densities, where the resulting phenotypes will be most beneficial . This can lead to effects such as increased virulence, biofilm formation, and antibiotic resistance .
Action Environment
The action of this compound is influenced by environmental factors. Physical factors such as pH, temperature, water, and oxygen availability are known to influence the sensing processes .
准备方法
Synthetic Routes and Reaction Conditions
QS-4 can be synthesized through a multi-step process involving the combination of halogen-substituted anthranilic acids with aminoethyl or aminobutyl derivatives of quinoline. The synthesis typically involves the formation of an oxadiazole ring, which is a key structural component of this compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency. The use of automated reactors and continuous flow systems can enhance the efficiency of this compound production on an industrial scale.
化学反应分析
Types of Reactions
QS-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its quorum sensing inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized this compound compounds.
相似化合物的比较
Similar Compounds
Quorum sensing inhibitors: Other compounds that inhibit quorum sensing include furanones, halogenated furanones, and synthetic analogs of natural quorum sensing molecules.
Antibiotics: While antibiotics kill or inhibit the growth of bacteria, QS-4 specifically targets the communication pathways, making it a complementary approach to traditional antibiotics.
Uniqueness of this compound
This compound is unique in its ability to specifically target quorum sensing pathways without directly killing the bacteria. This reduces the selective pressure for the development of resistance, making it a promising candidate for long-term use in managing bacterial infections.
属性
CAS 编号 |
58186-01-9 |
|---|---|
分子式 |
C13H16O6 |
分子量 |
268.27 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
6-(3-carboxypropyl)-2,3-diMethoxy-5-Methyl-1,4-benzoquinone |
产品来源 |
United States |
Q1: What is QS-4 and how is it formed?
A1: this compound, chemically known as 6-(3-carboxypropyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone, is a metabolite of the drug idebenone (CV-2619). [, ] It is formed through a series of metabolic reactions. Idebenone undergoes side-chain oxidation followed by beta-oxidation, leading to the formation of QS-10, QS-8, and QS-6. Further beta-oxidation of QS-6 results in the formation of this compound. [, ]
Q2: What are the major metabolic pathways of idebenone in rats and dogs?
A2: The primary metabolic pathway of idebenone in both rats and dogs involves the shortening of its side chain through oxidation, resulting in the sequential formation of metabolites: QS-10, QS-8, QS-6, and ultimately, this compound. [, ] These metabolites can undergo further modifications, including reduction of the quinone ring to a hydroquinone form, followed by conjugation with sulfate or glucuronide groups. [, ]
Q3: What is the predominant metabolite of idebenone found in the plasma and urine of rats and dogs?
A3: Dihydro this compound sulfate, a conjugated form of the reduced this compound metabolite, is the primary metabolite detected in the plasma and urine of both rats and dogs following idebenone administration. []
Q4: What is the main metabolite found in the bile of rats after idebenone administration?
A4: Dihydro QS-10 glucuronide, a conjugated form of the reduced QS-10 metabolite, is the major metabolite observed in the bile of rats following idebenone administration. []
Q5: How can this compound be utilized to identify ferroptosis?
A5: this compound, a quinoxalinone-based fluorescent probe containing a reactive aromatic thioether group, can be employed to detect ferroptosis. [] In the presence of elevated levels of reactive oxygen species (ROS) and hemeoxygenase-1 (HO-1), characteristic indicators of ferroptosis, this compound undergoes oxidation. [] This oxidation transforms this compound into its sulfoxide derivative, QSO-4, resulting in a noticeable shift in fluorescence emission from red to green. [] This distinct color transition serves as a visual indicator of ferroptosis occurrence.
Q6: What are the advantages of using this compound as a fluorescent probe for ferroptosis identification?
A6: this compound offers specific and rapid detection of ferroptosis in living cells and tissues, addressing a previous challenge in the field. [] The reaction-induced color conversion from red to green provides a clear visual signal upon interaction with specific biochemical markers of ferroptosis. []
Q7: How were the thermal histories of ochre fragments from Qafzeh Cave determined?
A8: Researchers analyzed the thermal activation characteristics of the 110°C thermoluminescence (TL) peak in quartz grains extracted from the ochre fragments. [] By comparing these characteristics to those of natural ochre and laboratory-heated samples, scientists were able to deduce the past thermal exposure of the archaeological ochre. []
Q8: What is the role of this compound in preventing PDC bit balling in drilling fluids?
A9: this compound, in this context referring to calcium carbonate, is a key component in a drilling fluid formula designed to prevent polycrystalline diamond compact (PDC) bit balling. [] This formulation, with specific ratios of treating agents, helps to maintain drilling fluid properties that reduce frictional resistance and prevent sticking, enhancing drilling efficiency. []
Q9: How does this compound contribute to the control of suspended sediment discharge in volcanic ash soil regions?
A10: Research on controlling suspended sediment discharge in small river basins covered with volcanic ash soil, primarily in snowy and cold regions, involves analyzing sediment characteristics. [] While this compound is not specifically mentioned, the study highlights the importance of understanding the unique properties of volcanic ash soil, which is light, loosely consolidated, and prone to erosion during snowmelt. [] This information is crucial for developing effective sediment control strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
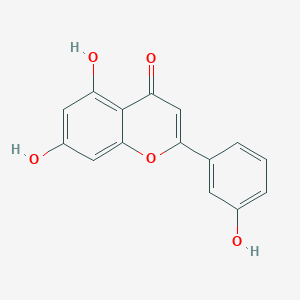

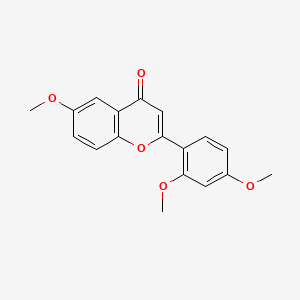
![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)

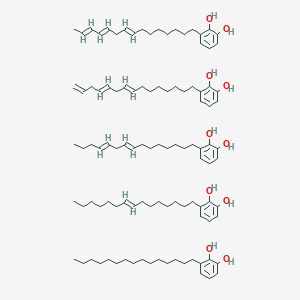
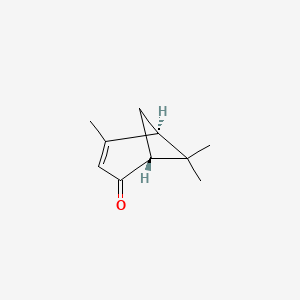
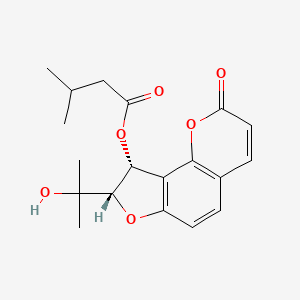
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B600776.png)
